Methyl Aziridine-2-carboxylate
Overview
Description
Methyl Aziridine-2-carboxylate is a compound belonging to the aziridine family, characterized by a three-membered ring containing one nitrogen atom. This compound is of significant interest due to its high reactivity, which is attributed to the strain in the three-membered ring. It is commonly used in organic synthesis as an electrophilic aziridination reagent and is particularly useful in the synthesis of chiral building blocks .
Mechanism of Action
- The compound’s primary targets are nucleophiles, including carbon, sulfur, oxygen, nitrogen, and halogen atoms. These nucleophiles react with the activated aziridine ring, leading to ring opening products .
- When treated with incoming nucleophiles, the aziridine ring undergoes ring opening, resulting in the formation of new bonds. For instance, indoles play a vital role in the regioselective ring opening of aziridine-2-carboxylates, leading to the synthesis of \(\beta\)-substituted amino acid derivatives .
- The nucleophilic ring opening reactions of aziridines yield diverse building blocks, such as tetrahydroisoquinolines, pyrroles, pyrrolidines, imidazolines, and oxazolidines. These intermediates contribute to the synthesis of biologically and pharmaceutically important compounds .
- However, its chiral nature and reactivity make it a valuable reagent for synthesizing chiral aziridines from alkenes .
- The compound’s action leads to the formation of various derivatives, including amino acids and peptides. It serves as an intermediate for synthesizing biologically active molecules and pharmaceuticals .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Biochemical Analysis
Biochemical Properties
Methyl Aziridine-2-carboxylate plays a significant role in biochemical reactions due to its high reactivity towards nucleophiles. It interacts with various enzymes, proteins, and other biomolecules, primarily through nucleophilic ring-opening reactions. One notable interaction is with protein disulfide isomerases, where this compound acts as an inhibitor. This interaction is facilitated by the high strain energy of the aziridine ring, which promotes its reactivity towards thiol groups in proteins .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to selectively alkylate thiol groups on the surface proteins of cancer cells, leading to inhibition of extracellular cysteine-containing proteins. This selective alkylation can impact cell signaling pathways and gene expression, ultimately affecting cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its high reactivity towards nucleophiles, leading to nucleophilic ring-opening reactions. This compound can form covalent bonds with thiol groups in proteins, resulting in enzyme inhibition or activation. For example, this compound has been shown to inhibit protein disulfide isomerases by forming covalent bonds with their thiol groups. This inhibition can lead to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is known to be stable under certain conditions but can degrade under others, leading to the formation of byproducts such as α-aminoacrylic acid. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with changes in cellular metabolism and gene expression being noted over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as selective alkylation of cancer cell surface proteins. At higher doses, toxic or adverse effects can be observed, including potential damage to normal cells and tissues. Threshold effects have been noted, where a certain dosage level must be reached for the compound to exert its biochemical effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and metabolite levels by inhibiting or activating specific enzymes. For example, its interaction with protein disulfide isomerases can impact the folding and function of newly synthesized proteins, thereby influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function. The compound’s high reactivity towards nucleophiles allows it to form covalent bonds with various biomolecules, facilitating its transport and distribution within the cell .
Subcellular Localization
This compound is localized within specific subcellular compartments, where it exerts its biochemical effects. Targeting signals and post-translational modifications can direct the compound to specific organelles, such as the endoplasmic reticulum, where it interacts with protein disulfide isomerases. This subcellular localization is crucial for the compound’s activity and function, as it allows for selective interactions with target biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl Aziridine-2-carboxylate can be synthesized through various methods. One common approach involves the reaction of aziridine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like acetonitrile at low temperatures (around -4°C) to control the reactivity and yield .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: Methyl Aziridine-2-carboxylate undergoes various chemical reactions, primarily due to the high strain energy of the aziridine ring. These reactions include:
Nucleophilic Ring Opening: This is the most common reaction, where nucleophiles such as amines, alcohols, and thiols attack the aziridine ring, leading to ring opening and formation of substituted products.
Oxidation and Reduction: The compound can undergo oxidation to form aziridine N-oxides or reduction to form amines.
Substitution Reactions: Electrophilic substitution reactions can occur at the nitrogen atom, leading to the formation of various derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols.
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products:
Nucleophilic Ring Opening: Substituted amines, alcohols, and thiols.
Oxidation: Aziridine N-oxides.
Reduction: Amines.
Scientific Research Applications
Methyl Aziridine-2-carboxylate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Methyl Aziridine-2-carboxylate can be compared with other aziridine derivatives:
Aziridine-2-carboxamide: This compound is similar but has an amide group instead of a methyl ester.
N-Tosylaziridine: This derivative has a tosyl group, making it more reactive towards nucleophiles.
1-Benzyl-2-methylaziridine: This compound has a benzyl group, which affects its reactivity and applications in organic synthesis.
Uniqueness: this compound is unique due to its combination of high reactivity and the presence of a methyl ester group, which makes it a versatile reagent in organic synthesis and a potential candidate for various biological applications .
Properties
IUPAC Name |
methyl aziridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c1-7-4(6)3-2-5-3/h3,5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWCVDRJTYFIPIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70336606 | |
Record name | Methyl Aziridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70336606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5950-34-5 | |
Record name | Methyl Aziridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70336606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl Aziridine-2-carboxylate (stabilized with HQ) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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